4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with suitable reagents to form the oxazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and difluoromethoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions may involve reagents like bromine and chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit key enzymes and pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar difluoromethoxy group but differs in its overall structure and applications.
Fluorine-containing oxazoles: These compounds have similar structural features but may exhibit different chemical and biological properties.
Uniqueness: Its difluoromethoxy and fluorine substituents contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H4F3NO2 |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-7(10)13-4-2-1-3-5-6(4)12-8(11)14-5/h1-3,7H |
InChI Key |
KKEBUULIKIBPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.